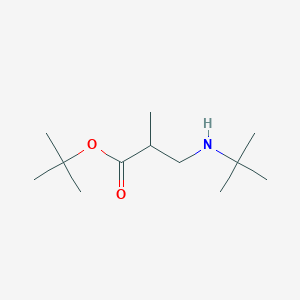

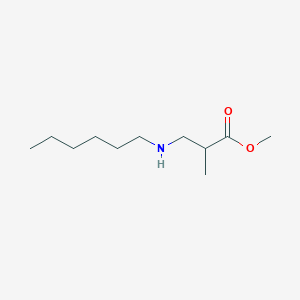

tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy . The tert-butyl group in particular has been used as a probe for NMR studies of macromolecular complexes .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as tert-butyl peroxides, have been studied extensively. These compounds are known to be thermally unstable and can undergo rapid decomposition .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and bases .Applications De Recherche Scientifique

Enantioselective Synthesis

The compound has relevance in the enantioselective synthesis of esters, demonstrating its utility as a building block for creating molecules with high chiral purity. For instance, a study highlighted the preparation of both enantiomers of 3-hydroxy-2-methylpropanoic acid tert-butyl ester with high enantioselectivity through a ruthenium-catalyzed asymmetric hydrogenation reaction. This process underscores the importance of tert-butyl esters in achieving atom-economic transformations from simple precursors (S. Jeulin et al., 2007).

Synthesis of Fluorinated Compounds

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by a reaction with alkyl hydrazines, leads to the synthesis of fluorinated pyrazole-4-carboxylic acids. This method exemplifies the compound's role in synthesizing fluorinated molecules, which are of significant interest due to their pharmacological properties (Rustam T. Iminov et al., 2015).

Catalytic Reactions

Catalysis is another area where tert-butyl 3-(cyclooctylamino)-2-methylpropanoate finds application. Studies on strong base- or acid-mediated chemoselectivity shifts in the synthesis of chromene or coumarin derivatives from Baylis-Hillman adducts demonstrate the compound's utility in facilitating regioselective cyclizations. This adaptability in reaction conditions highlights its potential in diverse synthetic strategies (Faridoon et al., 2015).

Advanced Organic Synthesis

The compound's role extends to advanced organic synthesis techniques, including the preparation of 1,3-oxathiolanes from tert-butyl 2-hydroxyalkyl sulfides, demonstrating its versatility in synthesizing heterocyclic structures. Such reactions are pivotal in developing novel organic compounds with potential applications in materials science and pharmaceuticals (M. Porter et al., 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(cyclooctylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c1-13(15(18)19-16(2,3)4)12-17-14-10-8-6-5-7-9-11-14/h13-14,17H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXWVWIKWISESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyclooctylamino)-2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)